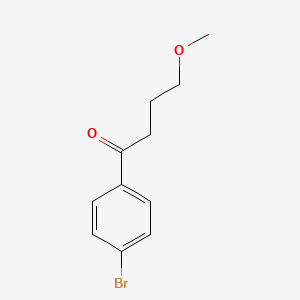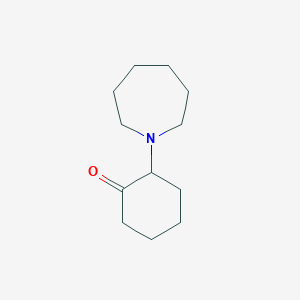
2-(3-Tert-butylphenoxy)butanoic acid
Overview
Description
2-(3-Tert-butylphenoxy)butanoic acid is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 3-position and a butanoic acid moiety attached via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-tert-butylphenol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Williamson Ether Synthesis: Another method involves the reaction of 3-tert-butylphenol with butyl bromide or chloride in the presence of a strong base like sodium hydride (NaH) to form the ether linkage.
Industrial Production Methods: Industrial production typically involves large-scale esterification or ether synthesis reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The ether linkage can be cleaved using acidic conditions or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Hydrobromic acid (HBr) for cleavage of the ether linkage.
Major Products Formed:
Oxidation: Nitro derivatives, halogenated phenols.
Reduction: Butyl alcohol derivatives.
Substitution: Phenol derivatives and butyl halides.
Scientific Research Applications
2-(3-Tert-butylphenoxy)butanoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antioxidant agents.
Industry: It is used in the manufacture of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-Tert-butylphenoxy)butanoic acid exerts its effects depends on its specific application. For example, in antioxidant applications, it may act by scavenging free radicals, thereby preventing oxidative damage to cells. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(3-Tert-butylphenoxy)acetic acid: Similar structure but with a shorter carbon chain.
2-(3-Tert-butylphenoxy)propanoic acid: Similar structure but with a different alkyl chain length.
2-Tert-butylphenol: A related compound without the carboxylic acid group.
Uniqueness: 2-(3-Tert-butylphenoxy)butanoic acid is unique due to its combination of the tert-butyl group and the butanoic acid moiety, which imparts specific chemical and physical properties that are not found in its related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUZSIUXDWNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

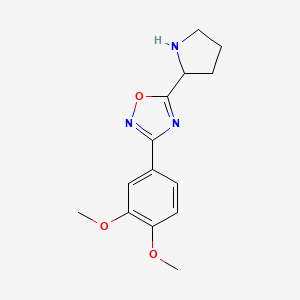
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
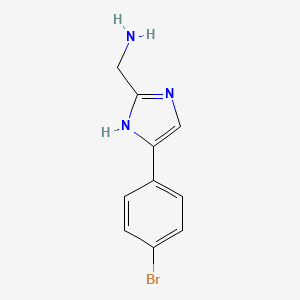
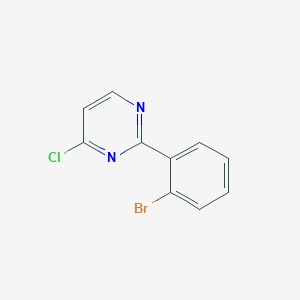
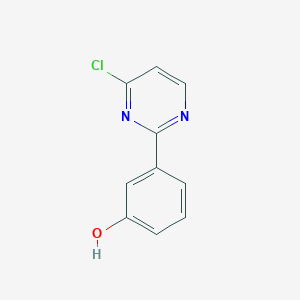

![3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)
![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
